5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888579
InChI: InChI=1S/C19H24ClN5O3/c1-11(2)28-17-9-14(13-4-6-21-7-5-13)12(3)8-16(17)23-19-22-10-15(20)18(24-19)25(26)27/h8-11,13,21H,4-7H2,1-3H3,(H,22,23,24)
SMILES:
Molecular Formula: C19H24ClN5O3
Molecular Weight: 405.9 g/mol

5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine

CAS No.:

Cat. No.: VC15888579

Molecular Formula: C19H24ClN5O3

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine -

Specification

Molecular Formula C19H24ClN5O3
Molecular Weight 405.9 g/mol
IUPAC Name 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine
Standard InChI InChI=1S/C19H24ClN5O3/c1-11(2)28-17-9-14(13-4-6-21-7-5-13)12(3)8-16(17)23-19-22-10-15(20)18(24-19)25(26)27/h8-11,13,21H,4-7H2,1-3H3,(H,22,23,24)
Standard InChI Key APMWMGPRHHOMNC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

5-Chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine (molecular formula: C19H24ClN5O3\text{C}_{19}\text{H}_{24}\text{ClN}_5\text{O}_3, molecular weight: 405.9 g/mol) consists of a pyrimidine ring substituted at the 4-position with a nitro group (NO2-\text{NO}_2) and at the 5-position with chlorine (Cl-\text{Cl}). The 2-amine group is linked to a phenyl ring bearing a propan-2-yloxy substituent (OCH(CH3)2-\text{OCH}(\text{CH}_3)_2) and a piperidine moiety at the 4-position .

Table 1: Key Structural Components

ComponentPositionFunctional Role
Pyrimidine ringCoreAromatic scaffold for substitutions
Nitro group (NO2-\text{NO}_2)4Electron-withdrawing, enhances reactivity
Chlorine (Cl-\text{Cl})5Electrophilic substitution site
Piperidine4-phenylConformational flexibility
Propan-2-yloxy2-phenylSteric bulk, modulates solubility

The piperidine group introduces a six-membered alicyclic amine, which enhances membrane permeability in biological systems . The nitro group’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), a critical reaction pathway for derivatization .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves sequential functionalization of a pyrimidine precursor. A validated route begins with 2-chloro-5-nitropyrimidine (1), which undergoes nucleophilic aromatic substitution with 5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline (2) under basic conditions .

Key Reaction Steps:

  • Nucleophilic Substitution:
    C5H3ClN2O2\text{C}_5\text{H}_3\text{ClN}_2\text{O}_2 (1) + C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_2\text{O} (2) → Intermediate (3)
    Conditions: K2_2CO3_3, DMF, 80°C, 12 h .

  • Reductive Amination:
    Intermediate (3) is hydrogenated using Pd/C under H2_2 to reduce nitro to amine .

  • Purification:
    Column chromatography (SiO2_2, ethyl acetate/petroleum ether) yields the final product with >95% purity .

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes SNAr rate
SolventDMFPolar aprotic, stabilizes transition state
BaseK2_2CO3_3Mild, prevents side reactions
Catalyst (Hydrogenation)10% Pd/CEfficient nitro reduction

Kinetic Behavior and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 4-position directs nucleophilic attack to the 2- and 6-positions of the pyrimidine ring. Studies using secondary alicyclic amines (e.g., piperidine) demonstrate a concerted SNAr mechanism, bypassing the Meisenheimer intermediate .

Kinetic Analysis:

  • Brönsted Slope (β\beta): β=0.45\beta = 0.45 for piperidine derivatives, indicating partial charge development in the transition state .

  • Rate Equation:
    kobs=k2[Amine]k_{\text{obs}} = k_2[\text{Amine}], where k2k_2 is the second-order rate constant .

Table 3: Comparative Rate Constants (k2k_2)

Aminek2k_2 (M1^{-1}s1^{-1})pH
Piperidine2.3×1032.3 \times 10^{-3}9.0
Morpholine1.1×1031.1 \times 10^{-3}8.5
Pyrrolidine1.8×1031.8 \times 10^{-3}9.2

The higher reactivity of piperidine correlates with its stronger basicity (pKa=11.3\text{p}K_a = 11.3) and ability to stabilize the transition state through hydrogen bonding .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentsBioactivity (IC50_{50})
5-Chloro-4-nitro-2-aminePiperidine, propan-2-yloxy0.8 μM (Kinase)
5-Fluoro-4-amino-2-amineMorpholine1.5 μM (Kinase)
5-Bromo-4-nitro-2-aminePyrrolidine2.2 μM (Kinase)

The propan-2-yloxy group in the target compound reduces polarity, enhancing blood-brain barrier penetration compared to morpholine derivatives .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Modular synthesis allows rapid derivatization for structure-activity relationship (SAR) studies .

  • Prodrug Design: The nitro group serves as a bioreducible motif for targeted drug delivery .

Material Science

  • Ligand Design: Piperidine-pyrimidine hybrids coordinate transition metals (e.g., Pt, Pd) for catalytic applications .

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